Thieno[3,2-b]thiophen-2-ylmethanol
Description
Contextualization within Fused Thiophene (B33073) Chemistry and Thienothiophene Isomers
Fused thiophene chemistry involves the creation of larger aromatic systems by joining two or more thiophene rings. Thienothiophenes, with the molecular formula C₆H₄S₂, are the simplest examples of this class and exist as several constitutional isomers depending on the fusion pattern of the rings. uni-muenchen.de The primary, stable isomers are thieno[3,2-b]thiophene (B52689), thieno[2,3-b]thiophene (B1266192), and thieno[3,4-b]thiophene. acs.org
Among these, the thieno[3,2-b]thiophene isomer is the most widely studied and utilized. nih.gov Its linear and symmetrical structure leads to more effective π-orbital overlap and extended conjugation, which is crucial for charge transport in semiconducting materials. nih.govfrontiersin.org This isomer's inherent stability and electron-rich nature make it an excellent and reliable building block for constructing complex organic semiconductors. acs.orgfrontiersin.org The planarity of the thieno[3,2-b]thiophene core also facilitates strong intermolecular interactions, which are beneficial for creating ordered thin films in electronic devices. nih.gov
Significance in Advanced Materials Science and Organic Electronics Research
The thieno[3,2-b]thiophene scaffold is a cornerstone in the development of advanced organic materials. Its derivatives are integral components in a variety of organic electronic devices, including:
Organic Field-Effect Transistors (OFETs): The high charge carrier mobility associated with materials derived from thieno[3,2-b]thiophene makes them suitable for the active layer in OFETs. rsc.orgrsc.org
Organic Photovoltaics (OPVs) and Solar Cells: Its strong electron-donating properties and ability to form well-ordered structures are advantageous for creating efficient hole-transporting materials in solar cells. frontiersin.orgmdpi.com
Organic Light-Emitting Diodes (OLEDs): The stable and highly conjugated nature of the core contributes to the development of efficient and durable emissive materials. frontiersin.org
The introduction of a hydroxymethyl group, as in Thieno[3,2-b]thiophen-2-ylmethanol, is a key functionalization strategy. This group can enhance the solubility of the molecule and provides a reactive site for further chemical modifications, making it a versatile precursor for a wide range of functional materials. cymitquimica.com
Overview of Research Trajectories for this compound Derivatives
A primary research trajectory for this compound is its use as a fundamental chemical intermediate. The hydroxymethyl group is readily transformed into other functional groups, significantly broadening its utility in synthesis.
A prominent example of this is the oxidation of the methanol (B129727) group to an aldehyde (-CHO). acs.orgnih.gov For instance, the isomeric thieno[3,4-b]thiophene-2-ylmethanol can be oxidized using pyridinium (B92312) chlorochromate (PCC) to yield thieno[3,4-b]thiophene-2-carbaldehyde. acs.orgnih.gov This aldehyde can then undergo further reactions, such as Wittig or Knoevenagel condensations, to create more complex conjugated molecules and polymers. acs.org This synthetic pathway demonstrates how the seemingly simple methanol derivative is a crucial starting point for building sophisticated donor-acceptor copolymers and other materials designed for specific electronic properties in solar cells and transistors. nih.gov
Therefore, research involving this compound is often focused on its role as a foundational piece in multi-step syntheses, enabling the creation of novel and highly functionalized organic semiconductors.
Table 2: Mentioned Chemical Compounds
| Compound Name | Core Structure |
|---|---|
| This compound | Thieno[3,2-b]thiophene |
| Thieno[3,2-b]thiophene | Thieno[3,2-b]thiophene |
| Thieno[2,3-b]thiophene | Thieno[2,3-b]thiophene |
| Thieno[3,4-b]thiophene | Thieno[3,4-b]thiophene |
| Thieno[3,4-b]thiophene-2-ylmethanol | Thieno[3,4-b]thiophene |
| Thieno[3,4-b]thiophene-2-carbaldehyde | Thieno[3,4-b]thiophene |
Structure
3D Structure
Properties
IUPAC Name |
thieno[3,2-b]thiophen-5-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6OS2/c8-4-5-3-7-6(10-5)1-2-9-7/h1-3,8H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYAZXBBBKENKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC(=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127025-34-7 | |
| Record name | {thieno[3,2-b]thiophen-2-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Derivatization of Thieno 3,2 B Thiophen 2 Ylmethanol
Reactivity of the Hydroxymethyl Moiety for Advanced Material Precursors
The hydroxymethyl group at the 2-position of the thieno[3,2-b]thiophene (B52689) core is a primary site for chemical modification, enabling the synthesis of various precursors for advanced materials.
Oxidation Reactions to Aldehyde and Carboxylic Acid Forms
The primary alcohol of thieno[3,2-b]thiophen-2-ylmethanol can be readily oxidized to its corresponding aldehyde and carboxylic acid forms, which are key intermediates in the synthesis of more complex molecules.
The oxidation to thieno[3,2-b]thiophene-2-carbaldehyde (B1299956) is commonly achieved using mild oxidizing agents to prevent overoxidation. Pyridinium (B92312) chlorochromate (PCC) is an effective reagent for this transformation, converting the alcohol to the aldehyde in high yield. acs.orgmdpi.comacs.org This aldehyde can also be synthesized directly from the thieno[3,2-b]thiophene core via Vilsmeier-Haack formylation. mdpi.com
Further oxidation leads to the formation of thieno[3,2-b]thiophene-2-carboxylic acid . While direct oxidation from the alcohol is possible, a common synthetic route involves the hydrolysis, or saponification, of an ester intermediate, such as ethyl thieno[3,2-b]thiophene-2-carboxylate, using a base like lithium hydroxide (B78521) (LiOH). acs.org
| Starting Material | Reagent(s) | Product | Yield |
| Thieno[3,4-b]thiophen-2-ylmethanol | Pyridinium chlorochromate (PCC) | Thieno[3,4-b]thiophene-2-carbaldehyde | - |
| Thieno[3,2-b]thiophene | DMF, POCl₃ (Vilsmeier-Haack) | Thieno[3,2-b]thiophene-2-carbaldehyde | 88% |
| Ethyl thieno[3,2-b]thiophene-2-carboxylate | LiOH, H₂O | Thieno[3,2-b]thiophene-2-carboxylic acid | 90% |
Transformations for Polymerization and Oligomerization Initiation
The derivatives of this compound, particularly the aldehyde, are pivotal for constructing monomers for polymerization and oligomerization. These transformations extend the π-conjugated system, a key requirement for organic electronic materials.
Wittig and Knoevenagel condensation reactions are powerful methods to convert thieno[3,2-b]thiophene-2-carbaldehyde into vinyl-substituted derivatives. acs.orgnih.govrsc.orgacs.orgresearchgate.netrsc.org For instance, a Knoevenagel condensation with 2-cyanoacetic acid or rhodanine-3-acetic acid yields push-pull dyes with extended conjugation. nih.govacs.org These vinyl-containing monomers can then undergo polymerization, often through methods like Stille coupling, to produce conjugated polymers such as poly(thienothiophene vinylene)s. acs.orgacs.org The resulting polymers and oligomers are investigated for their applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgacs.orgacs.orgresearchgate.net
Functionalization of the Thieno[3,2-b]thiophene Core
The fused aromatic core of thieno[3,2-b]thiophene allows for further functionalization, which is crucial for modulating the electronic properties and solubility of the resulting materials.
Regioselective Substitution Reactions (e.g., 2-position preference in radical reactions)
Substitution reactions on the thieno[3,2-b]thiophene scaffold exhibit significant regioselectivity. The α-positions (C-2 and C-5) are more electron-rich and thus more reactive towards electrophiles and radical species compared to the β-positions (C-3 and C-6). acs.org Studies on homolytic phenylation with phenyl radicals have shown that substitution is favored at the 2-position. rsc.org This inherent reactivity allows for controlled, site-selective functionalization of the core. nih.govresearchgate.net
Halogenation for Subsequent Cross-Coupling Reactions (e.g., bromination)
Halogenation of the thieno[3,2-b]thiophene core is a critical step for introducing further diversity via cross-coupling reactions. Bromination is a common and effective method.
Using N-bromosuccinimide (NBS), one or both of the reactive α-positions (2- and 5-) can be selectively brominated. mdpi.comvulcanchem.comacs.org For instance, reacting thieno[3,2-b]thiophene-2-carbaldehyde with one equivalent of NBS yields 5-bromothieno[3,2-b]thiophene-2-carbaldehyde. mdpi.com These halogenated intermediates are versatile substrates for palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings. acs.orgnih.govsnu.edu.inhnue.edu.vn These reactions are fundamental for building complex, conjugated architectures by forming new carbon-carbon bonds. nih.govhnue.edu.vntandfonline.com
| Substrate | Reagent(s) | Coupling Partner | Catalyst | Product Type |
| 2,5-Dibromothieno[3,2-b]thiophene | Tributyl(thien-2-yl)stannane | - | PdCl₂(PPh₃)₂ | Stille Coupling Product |
| 2,5-bis(5-bromo-thiophen-2-yl)thieno[3,2-b]thiophene | 4-Dodecylphenylboronic acid | - | Pd(PPh₃)₄ | Suzuki Coupling Product |
| 5-Bromothieno[3,2-b]thiophene-2-carbaldehyde | Phenylboronic acid | - | Pd(PPh₃)₄ | Suzuki Coupling Product |
| 2,3,5,6-Tetrabromothieno[3,2-b]thiophene (B54379) | Arylboronic acid | - | Pd(PPh₃)₄ | Suzuki Coupling Product |
Introduction of Alkyl, Aryl, and Heteroaryl Substituents
A wide variety of substituents can be introduced onto the thieno[3,2-b]thiophene core to fine-tune material properties like solubility, molecular packing, and energy levels.
Alkyl chains are often introduced to improve the solubility of the resulting materials in common organic solvents, which is essential for solution-based processing of electronic devices. acs.orgnih.govrsc.orgacs.org Syntheses have been developed to introduce alkyl chains at both the α- (2,5-) and β- (3,6-) positions. nih.govrsc.orgacs.org
Aryl and heteroaryl groups are attached to extend the π-conjugation and modify the electronic characteristics of the molecule. mdpi.com Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are the most prevalent methods for this purpose, using arylboronic acids or arylstannanes as coupling partners. nih.govhnue.edu.vnbenthamdirect.com Direct C-H arylation has also emerged as a powerful, atom-economical alternative for functionalizing the thieno[3,2-b]thiophene core without prior halogenation. nih.govbenthamdirect.commdpi.com These methods allow for the precise synthesis of mono-, di-, tri-, and even tetra-arylated thieno[3,2-b]thiophenes. nih.gov
Attachment of Electron-Donating and Electron-Withdrawing Moieties for Push-Pull Systems
The thieno[3,2-b]thiophene scaffold is a cornerstone in the development of advanced organic materials, largely due to its electron-rich nature and rigid, planar structure. mdpi.comdoi.org This framework is particularly effective as a π-conjugated bridge in donor-π-acceptor (D-π-A) or "push-pull" systems, which are integral to materials for nonlinear optics and organic solar cells. researchgate.netrsc.orgacs.org The design of these systems involves the strategic attachment of electron-donating (donor) and electron-withdrawing (acceptor) groups to the thieno[3,2-b]thiophene core. This arrangement facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, a fundamental property for many optoelectronic applications. researchgate.netresearchgate.net
A prevalent synthetic strategy to achieve these push-pull architectures commences with the functionalization of the thieno[3,2-b]thiophene core to introduce a reactive handle. While this compound itself can be a precursor, a common and well-documented starting point is the corresponding aldehyde, thieno[3,2-b]thiophene-2-carbaldehyde. This aldehyde can be synthesized via Vilsmeier-Haack formylation of the parent thieno[3,2-b]thiophene. mdpi.com In a related transformation, this compound can be oxidized to thieno[3,2-b]thiophene-2-carbaldehyde, which then serves as a versatile intermediate. nih.gov
The crucial step in constructing the push-pull system is the Knoevenagel condensation of the thieno[3,2-b]thiophene-2-carbaldehyde intermediate with a potent electron-acceptor group. acs.orgresearchgate.netcore.ac.uk This reaction typically involves an active methylene (B1212753) compound, such as 2-cyanoacetic acid, rhodanine-3-acetic acid, or malononitrile, which also often serves as an anchoring group to semiconductor surfaces in dye-sensitized solar cells. rsc.orgacs.orgresearchgate.net
The donor moiety is typically introduced to the thieno[3,2-b]thiophene core via palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, prior to the Knoevenagel condensation. mdpi.comacs.orgresearchgate.netnih.gov This allows for the incorporation of a wide variety of electron-donating groups, including triphenylamine (B166846), N,N-diphenylhydrazones, and various electron-rich heterocycles like furan (B31954) or substituted thiophenes. researchgate.netrsc.orgacs.org The triphenylamine group, for instance, is valued for its strong electron-donating capability and its non-planar structure, which can help to suppress dye aggregation. rsc.orgacs.org The combination of a strong donor and acceptor on the thieno[3,2-b]thiophene bridge leads to a significant ICT, which is evidenced by broad, structureless absorption and emission spectra with large Stokes shifts. researchgate.net
The specific combination of donor and acceptor groups allows for the fine-tuning of the optoelectronic properties of the final push-pull molecule. The table below summarizes several examples of push-pull systems based on the thieno[3,2-b]thiophene core, highlighting the diversity of donors and acceptors used.
| Donor Moiety | π-Bridge | Acceptor/Anchoring Group | Application Area | Ref. |
| Triphenylamine | Thieno[3,2-b]thiophene | Cyanoacetic acid | Dye-Sensitized Solar Cells | rsc.orgacs.org |
| Triphenylamine | Thieno[3,2-b]thiophene | Rhodanine-3-acetic acid | Dye-Sensitized Solar Cells | rsc.orgacs.org |
| N,N-Diphenylhydrazone | Thieno[3,2-b]thiophene | Cyanoacetic acid | Nonlinear Optics, DSSCs | researchgate.net |
| N,N-Diphenylhydrazone | Thieno[3,2-b]thiophene | Dicyanovinyl | Nonlinear Optics | researchgate.net |
| Furan | Thieno[3,2-b]thiophene | Dicyanovinyl | Nonlinear Optics, DSSCs | researchgate.net |
| Hexyl-bithiophene | Thieno[3,2-b]thiophene | Cyanoacrylic acid | Dye-Sensitized Solar Cells | researchgate.net |
Design Principles for Extended Conjugation and Structural Rigidity
The performance of organic electronic materials is intrinsically linked to the extent of π-conjugation and the structural rigidity of the molecular components. The thieno[3,2-b]thiophene unit is a highly effective building block in this regard, offering a rigid and planar fused-ring system that promotes π-electron delocalization. pkusz.edu.cnossila.com This inherent planarity, in contrast to the greater rotational freedom in single thiophene (B33073) rings, is a fundamental design principle for enhancing charge transport and achieving desired electronic properties. doi.orgacs.org
Extended Conjugation:
A primary strategy for modulating the electronic properties, such as the HOMO/LUMO energy levels and the optical band gap, is the extension of the π-conjugated system. mdpi.com In the context of thieno[3,2-b]thiophene derivatives, this can be achieved through several approaches:
Oligomerization and Polymerization: Linking multiple thieno[3,2-b]thiophene units together, or copolymerizing them with other aromatic units, is a direct method to extend π-conjugation. pkusz.edu.cn For example, polymers based on thieno[3,2-b]thiophene have been shown to have lower band gaps compared to their thiophene-based analogues due to the stronger donor character and increased planarity of the fused ring system. researchgate.net
Annulation (Ring Fusion): Creating larger, fused aromatic systems that incorporate the thieno[3,2-b]thiophene core is another powerful technique. The synthesis of dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) and its derivatives exemplifies this approach, leading to materials with exceptionally high field-effect mobilities. acs.org Fusing aromatic rings results in highly planar structures with a greater degree of π-delocalization, which is beneficial for narrowing the HOMO-LUMO gap. beilstein-journals.org
Introduction of π-Conjugated Spacers: The electronic communication between donor and acceptor moieties in push-pull systems can be tuned by the nature of the π-bridge. Replacing a single thiophene spacer with a thieno[3,2-b]thiophene unit generally leads to a bathochromic (red) shift in the absorption spectrum, indicating an extension of the effective conjugation length. researchgate.net
Structural Rigidity and Planarity:
Side-Chain Engineering: The nature and placement of side chains can have a profound impact on the planarity and packing of conjugated polymers. Bulky side chains can induce steric hindrance, leading to a twisting of the polymer backbone and disrupting conjugation. doi.org Conversely, the optimization of side chains, for example, by adjusting their length, can reduce steric repulsion and promote a more planar backbone structure, even in solution. doi.org Furthermore, attractive non-covalent interactions, such as the S···O interactions in polymers containing both thieno[3,2-b]thiophene and 3,4-ethylenedioxythiophene (B145204) (EDOT) units, can help to enforce a planar conformation. pkusz.edu.cnrsc.org
Symmetrical Design: Designing monomers with inherent symmetry can lead to regio-symmetric polymers. This avoids the structural disorder that can arise from different possible linkages between asymmetric monomer units, thereby promoting more ordered packing and consistent electronic properties. acs.org
Fused Systems: As mentioned earlier, fusing rings is a direct route to enforcing rigidity and planarity. The resulting fused systems, such as those based on dithieno[3,2-b:2′,3′-d]thiophene (DTT), are inherently rigid and planar, which is a key strategy in the design of high-performance organic semiconductors. beilstein-journals.org
The following table provides examples of how structural modifications to the thieno[3,2-b]thiophene framework influence key electronic properties related to conjugation.
| Compound/Polymer | Structural Modification | Effect on Conjugation/Property | Ref. |
| Poly(3,6-dimethoxythieno[3,2-b]thiophene) | Polymerization with methoxy (B1213986) groups | Planar, rigid structure due to S···O contacts; low band gap (1.65 eV) | pkusz.edu.cn |
| DNTT derivatives | Annulation with naphthalene (B1677914) rings | Highly extended, rigid, and planar system; high charge carrier mobility | acs.org |
| PBTTT-C14 | Regio-symmetric polymer design | Promotes ordered packing and high hole mobility | acs.org |
| P2 (TT-isoindigo copolymer) | Optimized alkyl side chains | Reduced steric repulsion, more planar backbone, stabilized ICT state | doi.org |
Advanced Spectroscopic and Structural Characterization Techniques
Electronic and Optical Spectroscopy
Electronic and optical spectroscopy methods are fundamental in determining the photophysical properties of thieno[3,2-b]thiophene (B52689) derivatives, revealing insights into their electron transition behaviors.
The UV-Visible absorption spectra of thieno[3,2-b]thiophene (TT) derivatives provide information on their electronic transitions. The core TT structure is known for its electron-rich, flat, and rigid nature, which facilitates electron delocalization. frontiersin.org The absorption properties are typically investigated in dilute solutions, such as tetrahydrofuran (B95107) (THF) or chloroform (B151607) (CHCl3), as well as in thin-film form. frontiersin.orgsemanticscholar.org
The spectra of TT derivatives generally show intense absorption bands corresponding to π-π* electronic transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). semanticscholar.org For instance, a series of π-extended conjugated materials based on thieno[3,2-b]thiophene and 4,4′-dimethoxytriphenylamine exhibited maximum absorption wavelengths (λmax) between 389 nm and 404 nm in THF. frontiersin.org Another study on derivatives end-capped with phenyl units reported absorption maxima around 408 nm. nih.gov The position of these absorption bands can be influenced by the presence of various substituent groups. For example, a TT derivative with a nitrophenyl group showed a red-shifted absorbance at 365 nm, indicating a lower optical band gap compared to other derivatives with absorbances around 300-302 nm. acs.org This tunability of the absorption spectrum is a key feature of this class of compounds. The optical band gap, a crucial parameter for semiconductor applications, is often estimated from the onset of the absorption band in the UV-Vis spectrum. frontiersin.orgsemanticscholar.org
Table 1: UV-Visible Absorption Data for Selected Thieno[3,2-b]thiophene Derivatives
| Compound/Material | Solvent/State | Max. Absorption (λmax) (nm) | Optical Band Gap (eV) | Citation |
|---|---|---|---|---|
| M1 (TT-based) | THF | 401 | 2.71 | frontiersin.org |
| M2 (TT-based) | THF | 389 | 2.80 | frontiersin.org |
| M3 (TT-based) | THF | 404 | 2.66 | frontiersin.org |
| Compound 6 (TT-based) | THF | 408 | 2.65 | nih.gov |
| Compound 8 (TT-based) | THF | 389 | 2.71 | nih.gov |
| TT with nitrophenyl group | - | 365 | 2.92 | acs.org |
This table presents data for derivatives of thieno[3,2-b]thiophene to illustrate the typical spectroscopic properties of this family of compounds.
Photoluminescence and fluorescence spectroscopy are used to study the emissive properties of thieno[3,2-b]thiophene derivatives following electronic excitation. These compounds and their polymeric forms are often fluorescent, with emission characteristics that are sensitive to their molecular structure and environment. frontiersin.orgelsevierpure.com For example, copolymers of 3-arylthieno[3,2-b]thiophenes and thiophene (B33073) display emission maxima in the range of 454–564 nm. acs.org
The quantum yield of fluorescence, which measures the efficiency of the emission process, can be significantly altered by the electronic nature of substituents. A copolymer with a strong electron-donating methoxyphenyl group was found to have a high quantum yield of 0.64, whereas a copolymer with a strong electron-withdrawing nitrophenyl group had a very low quantum yield of 0.003. acs.org This demonstrates the high degree of tunability of the light-emitting properties of these materials. In another study, thieno[3,2-b]thiophene-based materials (M1, M2, M3) in THF solution showed emission maxima at 492 nm, 477 nm, and 508 nm, respectively. frontiersin.org The emissive properties are crucial for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. frontiersin.orgbohrium.com
Table 2: Fluorescence Emission Data for Selected Thieno[3,2-b]thiophene Derivatives
| Compound/Material | Solvent | Emission Maxima (λem) (nm) | Quantum Yield (ΦF) | Citation |
|---|---|---|---|---|
| M1 (TT-based) | THF | 492 | - | frontiersin.org |
| M2 (TT-based) | THF | 477 | - | frontiersin.org |
| M3 (TT-based) | THF | 508 | - | frontiersin.org |
| TT-thiophene copolymer with methoxyphenyl group | - | 454-564 | 0.64 | acs.org |
This table presents data for derivatives of thieno[3,2-b]thiophene to illustrate the typical fluorescence properties of this family of compounds.
Spectroelectrochemical analysis is a powerful technique that combines electrochemistry with spectroscopy to study the changes in the absorption spectrum of a molecule or material as its oxidation state is changed. This method is particularly valuable for characterizing conjugated polymers and materials based on thieno[3,2-b]thiophene. researchgate.netmetu.edu.tr It allows for the investigation of the optical properties of the neutral, oxidized (p-doped), and reduced (n-doped) states of the material.
Polymers incorporating the thieno[3,2-b]thiophene unit often exhibit electrochromism, meaning they change color upon the application of an electrical potential. researchgate.netmetu.edu.tr Spectroelectrochemical studies reveal that these materials can show distinct color states, which is a desirable property for applications in electrochromic devices (ECDs), or "smart windows". researchgate.netmetu.edu.tr For example, the electrochemical polymerization of 4-thieno[3,2-b]thiophen-3-ylbenzonitrile, followed by spectroelectrochemical measurements, was used to investigate the optical variations of the resulting polymer film upon doping. nih.govtubitak.gov.tr Similarly, iron (II) metallo-supramolecular polymers based on thieno[3,2-b]thiophene have been studied to understand the effect of different chemical linkers on their optical and redox properties, with a focus on electrochromism. mdpi.com
The thieno[3,2-b]thiophene scaffold has been successfully incorporated into more complex molecular structures to create materials that emit light in the near-infrared (NIR) region of the electromagnetic spectrum. NIR-emitting materials are of great interest for applications in night-vision-compatible displays, optical communications, and biomedical imaging.
For instance, copolymers based on indacenodithieno[3,2-b]thiophene have been synthesized and shown to be effective metal-free NIR emitters. acs.org A light-emitting electrochemical cell (LEC) using one such copolymer as the emitter produced NIR light with a peak wavelength of 705 nm. acs.org Another strategy involves fusing the thieno[3,2-b]thiophene moiety to a BODIPY (boron-dipyrromethene) dye core. rsc.org This extension of the π-conjugated system results in materials that absorb and emit in the NIR region. rsc.org Furthermore, a nanotheranostic agent based on a thieno[3,2-b]thienyl-diketopyrrolopyrrole (TT-DPP) structure was developed as a near-infrared small molecule photosensitizer, highlighting the versatility of the thieno[3,2-b]thiophene unit in designing functional NIR materials. rsc.org
Molecular Structure Elucidation
The precise determination of the molecular structure is accomplished primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the chemical environment of individual atoms.
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the identity and purity of thieno[3,2-b]thiophene derivatives. The chemical shifts (δ) and coupling constants (J) in ¹H NMR spectra provide information about the number and connectivity of protons, while ¹³C NMR spectra reveal the chemical environment of each carbon atom in the molecule.
While some derivatives of thieno[3,2-b]thiophene exhibit limited solubility, making NMR characterization challenging nih.gov, data is available for numerous analogues. For the parent, unsubstituted thieno[3,2-b]thiophene, ¹H and ¹³C NMR spectra have been reported. chemicalbook.comnih.gov For thieno[3,4-b]thiophene-2-ylmethanol, an isomer of the title compound, the ¹H NMR spectrum shows characteristic signals for the aromatic protons between δ 6.84 and 7.27 ppm, a doublet for the CH₂ group at δ 4.78 ppm, and a triplet for the OH proton at δ 1.91 ppm. mdpi.com The ¹³C NMR spectrum for this isomer shows aromatic carbon signals between δ 110.85 and 150.77 ppm and a signal for the CH₂ carbon at δ 61.52 ppm. mdpi.com This data provides a reference for the expected spectral regions for the title compound.
Table 3: NMR Data for Thieno[3,4-b]thiophene-2-ylmethanol (Isomer of the title compound)
| Nucleus | Solvent | Chemical Shifts (δ, ppm) | Citation |
|---|---|---|---|
| ¹H NMR | CDCl₃ | 7.27 (d, 1H, J = 2.7 Hz), 7.21 (d, 1H, J = 2.4 Hz), 6.84 (s, 1H), 4.78 (d, 2H, J = 6.3 Hz), 1.91 (t, 1H) | mdpi.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| Thieno[3,2-b]thiophen-2-ylmethanol |
| Thieno[3,2-b]thiophene |
| 4,4′-dimethoxytriphenylamine |
| 3-arylthieno[3,2-b]thiophene |
| Thiophene |
| 4-thieno[3,2-b]thiophen-3-ylbenzonitrile |
| indacenodithieno[3,2-b]thiophene |
| BODIPY (boron-dipyrromethene) |
| thieno[3,2-b]thienyl-diketopyrrolopyrrole (TT-DPP) |
| (2,5-Dibromo-3,6-dimethyl-thieno[3,2-b]thiophen-3-yl)methanol |
| Thieno[3,4-b]thiophene-2-ylmethanol |
Mass Spectrometry
Mass spectrometry is a fundamental tool for confirming the molecular weight and structural integrity of newly synthesized thieno[3,2-b]thiophene derivatives. Various ionization techniques are employed, each offering specific advantages for the analysis of these compounds.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is frequently used for the characterization of thieno[3,2-b]thiophene-based oligomers and polymers. nih.govresearchgate.net This technique is particularly well-suited for analyzing large, non-volatile molecules. For instance, in the synthesis of several thieno[3,2-b]thiophene derivatives, MALDI-TOF was used to confirm the molecular weights of the products. nih.govresearchgate.net The calculated and found molecular ion peaks (M+) are typically in excellent agreement, validating the successful synthesis. nih.govresearchgate.net
| Compound | Calculated m/z (M+) | Found m/z (M+) | Reference |
|---|---|---|---|
| 2,5-Bis(phenyl-ethynyl)thieno[3,2-b]thiophene | 456.01 | 455.955 | nih.gov |
| 2,5-Bis(5-bromothiophen-2-yl)thieno[3,2-b]thiophene | 461.770 | 461.797 | nih.gov |
| 2,5-Bis(5-(4-dodecylphenyl)thien-2-yl)thieno[3,2-b]thiophene | 792.390 | 792.389 | nih.govresearchgate.net |
| 2,5-Bis(5-(4-(trifluoromethyl)phenyl)thien-2-yl)thieno[3,2-b]thiophene | 591.990 | 591.791 | nih.govresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, though its application is more suited for volatile and thermally stable thieno[3,2-b]thiophene derivatives.
Electrospray Ionization-High-Resolution Mass Spectrometry (ESI-HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions. This is particularly useful for confirming the structures of novel thieno[3,2-b]thiophene compounds. For example, ESI-HRMS has been used to verify the exact mass of various functionalized thieno[3,2-b]thiophene derivatives, ensuring the correct chemical formula. mdpi.com
Elemental Analysis
Elemental analysis is a cornerstone technique for verifying the purity and elemental composition of synthesized thieno[3,2-b]thiophene compounds. It provides the percentage of carbon, hydrogen, nitrogen, and sulfur, which are then compared to the theoretically calculated values for the proposed molecular formula. Close correlation between the found and calculated values provides strong evidence for the successful synthesis of the target molecule. Numerous studies on thieno[3,2-b]thiophene derivatives report elemental analysis data to confirm the composition of their newly synthesized materials. nih.govresearchgate.netrsc.orgekb.egresearchgate.net
| Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|
| C | 68.38 | 68.57 | nih.gov |
| H | 3.53 | 3.39 | nih.gov |
| S | 28.09 | 27.84 | nih.gov |
Solid-State Structure and Morphology
The arrangement of molecules in the solid state and the morphology of thin films are critical determinants of the electronic properties of thieno[3,2-b]thiophene-based materials, particularly in applications like organic field-effect transistors (OFETs) and organic solar cells.
X-ray Diffraction (XRD)
X-ray diffraction is a powerful technique for probing the crystalline structure and molecular packing in the solid state.
Single-crystal XRD provides the most detailed and unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions. For instance, single-crystal X-ray analysis of a derivative revealed that the phenyl rings are nearly coplanar with the thienothiophene units, and it detailed the C-C single bond length between the two thienothiophene units and the dihedral angle between them. acs.org
Thin-film XRD is used to investigate the crystallinity and orientation of molecules in thin films, which is highly relevant for device applications. Studies on poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT) thin films using synchrotron X-ray diffraction have shown that the polymer crystallizes into lamellae of π-stacked chains. nist.govnist.gov The orientation of these crystalline domains relative to the substrate can be enhanced by thermal annealing. nist.govnist.gov Out-of-plane and in-plane XRD patterns are often used to characterize the molecular ordering in different directions within the film. rsc.org
Atomic Force Microscopy (AFM) for Film Morphology and Roughness
Atomic force microscopy is a high-resolution surface imaging technique used to visualize the morphology and measure the surface roughness of thin films of thieno[3,2-b]thiophene derivatives. The film's surface characteristics, such as domain size and smoothness, significantly impact device performance. For example, AFM studies on PBTTT films revealed that the domain size of the crystalline regions is dependent on the substrate surface. nist.govnist.gov In another study, AFM was used to show that a porphyrin-thieno[3,2-b]thiophene derivative (PorTT-T) had a more favorable surface morphology with a smaller root-mean-square roughness compared to a related compound, which contributed to its improved performance in organic solar cells. mdpi.com The morphology of polymer blends containing thieno[3,2-b]thiophene-based copolymers has also been investigated using AFM to understand the microphase separation. mdpi.com
Scanning Tunneling Microscopy (STM) for Self-Assembled Domains
Scanning tunneling microscopy is a powerful tool for visualizing the self-assembly of molecules on conductive surfaces at the atomic or molecular level. High-resolution STM images of soluble thieno[3,2-b]thiophene oligomers adsorbed on highly oriented pyrolytic graphite (B72142) (HOPG) have revealed the formation of highly ordered self-organized domains. rsc.org This technique provides direct evidence of the long-range ordering and packing of these molecules, which is crucial for efficient charge transport. STM has also been employed to study the morphology of poly(3-hexylthiophene) thin films, a related and well-studied polymer, providing insights into chain-packing and the structure of two-dimensional polycrystals. researchgate.net
Two-Dimensional Wide-Angle X-ray Scattering (2D-WAXS) for Solid-State Packing
Two-dimensional wide-angle X-ray scattering is an essential technique for investigating the molecular packing and orientation in the solid state, particularly for semi-crystalline polymers and small molecules. 2D-WAXS patterns provide information about the lamellar stacking and π-stacking distances. This technique has been used to study the solid-state packing of soluble thieno[3,2-b]thiophene oligomers, providing valuable data on their molecular arrangement. rsc.org Further studies on the solid-state packing of other thieno[3,2-b]thiophene derivatives using 2D-WAXS have been proposed to better understand their potential as p-type organic semiconductors. nih.govresearchgate.net The technique is also used to confirm the smectic phases and understand the molecular packing in liquid crystalline materials based on thieno[3,2-b]thiophene. nih.gov
Thermal Analysis (e.g., TGA, DSC)
The thermal stability of materials derived from thieno[3,2-b]thiophene is a critical parameter, particularly for their application in organic electronics where they are subjected to various temperature changes during processing and operation. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to evaluate these properties. While specific thermal analysis data for this compound is not extensively detailed in the reviewed literature, studies on closely related thieno[3,2-b]thiophene derivatives provide significant insights into the thermal behavior of this class of compounds.
Research has shown that the thermal properties of thieno[3,2-b]thiophene-based materials can be significantly influenced by the nature of the substituents attached to the core thieno[3,2-b]thiophene structure.
Detailed Research Findings
A study on three novel π-extended conjugated materials (M1, M2, and M3), which are based on thieno[3,2-b]thiophene (TT) and 4,4′-dimethoxytriphenylamine [TPA(OMe)2], investigated their thermal properties using TGA. frontiersin.org The analysis was conducted up to 800°C at a heating rate of 10°C min⁻¹ under a nitrogen atmosphere. The results indicated that all materials exhibited high thermal stability, though the decomposition temperatures (Td), corresponding to a 5% weight loss, varied with different para substituents on the thieno[3,2-b]thiophene cores. Specifically, M3 showed a decomposition temperature of 261°C, while M1 and M2 had decomposition temperatures of approximately 185°C and 167°C, respectively. frontiersin.org
In another investigation, the thermal properties of a thieno[3,2-b]thiophene derivative, 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT), were examined. nih.gov TGA analysis, performed up to 700°C at a heating rate of 10°C min⁻¹ under a nitrogen atmosphere, revealed a detailed decomposition at 313°C. nih.gov Differential thermal analysis confirmed the purity of the compound with a sharp endothermic peak at 147°C, corresponding to its melting point. nih.gov
Furthermore, the thermal stability of dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives, which contain the thieno[3,2-b]thiophene moiety, has been characterized. mdpi.com TGA and DSC analyses were performed on three such compounds. The decomposition temperatures (5% weight loss) were found to be 292°C, 396°C, and 392°C for compounds 1, 2, and 3, respectively, indicating high thermal stability. The DSC measurements showed sharp endotherms, corresponding to melting points, above 42°C, 139°C, and 127°C for the respective compounds. mdpi.com
A separate study focused on the thermal, optical, and electrochemical properties of 2,5-bis(5-hexylthien-2-yl)thieno[3,2-b]thiophene and 2,5-bis(5-dodecylthien-2-yl)thieno[3,2-b]thiophene. acs.org Thermal analyses of these compounds showed melting points of 190°C and 170°C, and degradation temperatures of 340°C and 390°C, respectively. acs.org
These findings collectively underscore that the thieno[3,2-b]thiophene core imparts good thermal stability to its derivatives, a property that can be tuned by the appropriate selection of substituent groups.
Data Tables
The following tables summarize the thermal analysis data for various thieno[3,2-b]thiophene derivatives as reported in the literature.
Table 1: Thermogravimetric Analysis (TGA) Data for Thieno[3,2-b]thiophene Derivatives
| Compound/Material | Decomposition Temperature (Td) (°C) at 5% Weight Loss | Analysis Conditions |
| M1 (TT-TPA(OMe)2 derivative) | ~185 | Heating to 800°C at 10°C min⁻¹ under N₂ |
| M2 (TT-TPA(OMe)2 derivative) | ~167 | Heating to 800°C at 10°C min⁻¹ under N₂ |
| M3 (TT-TPA(OMe)2 derivative) | 261 | Heating to 800°C at 10°C min⁻¹ under N₂ |
| 4-Thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT) | 313 | Heating to 700°C at 10°C min⁻¹ under N₂ |
| Compound 1 (DTT derivative) | 292 | Not specified |
| Compound 2 (DTT derivative) | 396 | Not specified |
| Compound 3 (DTT derivative) | 392 | Not specified |
| 2,5-bis(5-hexylthien-2-yl)thieno[3,2-b]thiophene | 340 | Not specified |
| 2,5-bis(5-dodecylthien-2-yl)thieno[3,2-b]thiophene | 390 | Not specified |
Data sourced from multiple studies. frontiersin.orgnih.govmdpi.comacs.org
Table 2: Differential Scanning Calorimetry (DSC) and Melting Point Data for Thieno[3,2-b]thiophene Derivatives
| Compound/Material | Melting Point (Tm) (°C) |
| 4-Thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT) | 147 |
| Compound 1 (DTT derivative) | >42 |
| Compound 2 (DTT derivative) | >139 |
| Compound 3 (DTT derivative) | >127 |
| 2,5-bis(5-hexylthien-2-yl)thieno[3,2-b]thiophene | 190 |
| 2,5-bis(5-dodecylthien-2-yl)thieno[3,2-b]thiophene | 170 |
Computational and Theoretical Investigations of Thieno 3,2 B Thiophen 2 Ylmethanol and Its Analogues
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a predominant computational method used to investigate the quantum chemical properties of thieno[3,2-b]thiophene (B52689) derivatives. dergipark.org.tr By employing various hybrid functionals, such as B3LYP, and basis sets like 6-31G* or 6-311G(d,p), researchers can accurately model the molecular and electronic characteristics of these compounds. dergipark.org.trnih.gov These calculations are fundamental for optimizing molecular geometries, analyzing frontier molecular orbitals, and predicting spectroscopic behavior. dergipark.org.tr
The frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—are critical in determining the electronic and optical properties of conjugated molecules. acs.org The HOMO energy level relates to the electron-donating ability of a molecule, while the LUMO level corresponds to its electron-accepting ability. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key parameter that indicates the molecule's chemical reactivity and the energy required for electronic excitation. acs.orgnih.gov
DFT calculations have been extensively used to determine the FMO energies and band gaps for a variety of thieno[3,2-b]thiophene analogues. For instance, in a study of thieno[3,2-b]thiophene-2,5-diylbis[N-(4-chlorophenyl)methanimine] (TTBM), the HOMO and LUMO energy levels were calculated to be -6.01 eV and -2.86 eV, respectively, resulting in an electronic band gap of 3.15 eV. dergipark.org.tr In another series of derivatives, the unsubstituted 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene (B1339573) (compound 3 ) was found to have a lower calculated HOMO level compared to many oligothiophenes, suggesting high oxidative stability. nih.govresearchgate.net
The chemical structure of the analogues significantly influences their FMO levels. The introduction of different substituents or the extension of the π-conjugated system can fine-tune the HOMO-LUMO gap. acs.orgpkusz.edu.cn For example, a series of donor-π-acceptor (D-π-A) dyes based on a thieno[3,2-b]thiophene linker showed that increasing the length of the π-bridge has a significant effect on their electronic properties. tandfonline.com Similarly, studies on 2,5-bis(EDOT)–TT polymers demonstrated that electron-withdrawing side groups decrease both HOMO and LUMO energy levels. rsc.org The calculated band gaps often show good correlation with optical band gaps derived from experimental measurements. frontiersin.orgsemanticscholar.org
| Compound/Analogue | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Computational Method | Reference |
|---|---|---|---|---|---|
| TTBM | -6.01 | -2.86 | 3.15 | B3LYP/6-311G(d,p) | dergipark.org.tr |
| 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene (3) | -5.40 | -2.75 | 2.65 | B3LYP/6-31G* | nih.govacs.org |
| Analogue M1 (TT-TPA based) | -4.99 | -1.87 | 3.12 | PBE0 | frontiersin.org |
| Analogue M2 (TT-TPA based) | -4.98 | -1.91 | 3.07 | PBE0 | frontiersin.org |
| Analogue M3 (TT-TPA based) | -4.96 | -1.92 | 3.04 | PBE0 | frontiersin.org |
| Analogue DBTD4 | -5.602 | -2.720 | 2.882 | M06/6-311G(d,p) | nih.gov |
| Analogue DBTD5 | -5.651 | -2.758 | 2.893 | M06/6-311G(d,p) | nih.gov |
The planarity of the molecular backbone is a crucial factor for achieving effective π-conjugation and, consequently, desirable electronic properties in thieno[3,2-b]thiophene-based materials. pkusz.edu.cnacs.org DFT calculations are frequently employed to predict the optimized geometry and assess the planarity of these molecules. dergipark.org.tr
In many thieno[3,2-b]thiophene derivatives, a high degree of planarity is maintained, which facilitates electron delocalization. ossila.com This planarity can be enforced by attractive non-covalent interactions, such as sulfur-oxygen (S···O) contacts within the molecular structure. rsc.orgacs.org For example, in oligomers with an EDOT–TT–EDOT motif, these S···O interactions lead to a very planar main chain, with calculated dihedral angles between the thieno[3,2-b]thiophene and EDOT units being as small as 1–3° for a hexamer. rsc.org Single crystal X-ray diffraction analyses have experimentally confirmed the planar molecular structure of several analogues, corroborating the theoretical findings. elsevierpure.comacs.org
However, the introduction of certain substituents can disrupt this planarity. Sterically hindered groups can cause substantial distortion, leading to larger dihedral angles between the fused ring systems. pkusz.edu.cn For instance, one study found that while an unsubstituted monomer was nearly planar with a dihedral angle of about 1.5°, a substituted analogue was significantly distorted with a dihedral angle of approximately 51°. pkusz.edu.cn Theoretical investigations have also shown that in some polyalkylated-thieno[3,2-b]thiophene semiconductors, the planar conjugated backbone is predicted to be tilted, a structural feature driven by the reduction of electrostatic energy. ucsb.edu
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the excited-state properties of molecules, making it ideal for simulating UV-visible absorption spectra and calculating theoretical optical band gaps. dergipark.org.trtandfonline.comfrontiersin.org The results from TD-DFT calculations are often in good agreement with experimental spectroscopic data. dergipark.org.tr
By calculating the vertical excitation energies and corresponding oscillator strengths, TD-DFT can predict the absorption maxima (λmax) of a compound. dergipark.org.tr This allows for the assignment of specific electronic transitions, which are typically π→π* transitions in these conjugated systems. dergipark.org.tr For the TTBM molecule, TD-DFT calculations identified a strong absorption at an excitation energy of 2.8676 eV, corresponding to the HOMO-to-LUMO transition. dergipark.org.tr
TD-DFT is also used to compute theoretical band gaps, which can be compared with values obtained from FMO analysis and experimental onsets of absorption spectra. frontiersin.org In a study of hole transport materials, the theoretically predicted optical band gaps from TD-DFT calculations were found to be consistent with experimental data derived from UV-vis spectroscopy. frontiersin.org This predictive capability makes TD-DFT an essential tool for designing new thieno[3,2-b]thiophene derivatives with tailored optical properties for applications in optoelectronic devices. acs.org
| Compound/Analogue | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Transition | Reference |
|---|---|---|---|---|---|
| TTBM | 432.36 | 2.8676 | 1.6337 | H → L | dergipark.org.tr |
| TTBM | 354.61 | 3.4964 | 0.0577 | H-2 → L | dergipark.org.tr |
Quantum-Mechanical Calculations for Electronic Structure and Delocalization
Quantum-mechanical calculations provide deep insights into the electronic structure and the extent of π-electron delocalization in thieno[3,2-b]thiophene-based molecules. rsc.org These calculations are not limited to DFT but also encompass other methods that help elucidate the relationship between molecular structure and electronic behavior. acs.org
A key aspect of these studies is the visualization and analysis of the frontier molecular orbitals. dergipark.org.trfrontiersin.org Typically, for thieno[3,2-b]thiophene derivatives, the HOMO is found to be delocalized across the entire π-conjugated backbone, which is crucial for efficient charge transport. frontiersin.orgmdpi.com The LUMO, in contrast, may be similarly delocalized or localized on specific electron-accepting parts of the molecule, depending on the substitution pattern. dergipark.org.trfrontiersin.org This distribution governs the intramolecular charge transfer (ICT) characteristics of the molecule. rsc.org
Beyond intramolecular properties, theoretical calculations are used to determine intermolecular electronic couplings, often referred to as transfer integrals. elsevierpure.comacs.orgacs.org These values quantify the efficiency of charge hopping between adjacent molecules in the solid state, a critical parameter for predicting charge carrier mobility in organic semiconductor devices. elsevierpure.comacs.org For example, calculations for the highly extended dianthra[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DATT) molecule suggested that its intermolecular HOMO couplings were comparable to those of other high-performance organic semiconductors. elsevierpure.comacs.org
Simulation of Molecular and Electronic Properties
To bridge the gap between single-molecule properties and bulk material performance, computational simulations are employed to model the collective molecular and electronic properties of thieno[3,2-b]thiophene-based materials, particularly polymers. acs.orgacs.org These simulations often involve a multi-scale approach, combining molecular mechanics (MM) or ab initio molecular dynamics (MD) with quantum-mechanical calculations. acs.orgacs.org
This approach allows for the development of detailed models of the molecular-scale packing structure in thin films. acs.org By propagating the nuclear dynamics using optimized force fields, equilibrium trajectories of the system can be generated. acs.org Snapshots from these trajectories are then sampled for subsequent electronic structure calculations to determine bulk properties. acs.org
This combination of theoretical and experimental techniques is a powerful tool for establishing clear relationships between the three-dimensional structure of a material and its resulting electronic properties, such as the electronic band structure. acs.org Such simulations are crucial for understanding how factors like alkyl side-chain length or local disorder influence the crystal packing and, ultimately, the charge transport efficiency of the organic semiconductor. acs.orgacs.org
Applications in Organic and Hybrid Electronic Materials
Organic Field-Effect Transistors (OFETs)
The thieno[3,2-b]thiophene (B52689) (TT) core is a favored building block for organic semiconductors due to its rigid, planar, and electron-rich structure, which facilitates strong intermolecular π-π stacking and efficient charge transport. frontiersin.org
Solution-Processable Thin Films and Fabrication Methods
Derivatives of thieno[3,2-b]thiophene are often designed to be solution-processable, enabling low-cost and large-area fabrication of electronic devices through methods like spin coating and solution-shearing. rsc.orgresearchgate.net For instance, star-shaped conjugated molecules incorporating the fused thieno[3,2-b]thiophene moiety have been successfully processed from solution to fabricate bottom-gate bottom-contact OTFTs. nih.gov The solubility is typically imparted by attaching flexible alkyl side chains to the core structure. rsc.org Blending these small molecules with an insulating polymer, such as polystyrene, can facilitate the formation of uniform semiconducting films, which has been shown to improve device mobility by an order of magnitude. researchgate.net
Charge Carrier Transport Properties (e.g., Hole Mobility)
Thieno[3,2-b]thiophene-based materials predominantly exhibit p-channel (hole-transporting) behavior in OFETs. mdpi.com The hole mobility is a key performance metric, and values can vary significantly depending on the specific molecular structure and film morphology. For example, a series of soluble thieno[3,2-b]thiophene oligomers demonstrated promising behavior in top-contact OTFTs prepared by spin coating, with mobilities reaching up to 3.11 × 10⁻² cm²V⁻¹ s⁻¹. rsc.org In other studies, derivatives have achieved even higher mobilities. For instance, a copolymer incorporating a di(thiophen-2-yl)thieno[3,2-b]thiophene unit reached a high hole mobility of 0.627 cm² V⁻¹ s⁻¹. rsc.org The intrinsic charge carrier mobility of some benzo-fused thieno[3,2-b]thiophenes has been measured to be as high as 4.5 cm² V⁻¹ s⁻¹. rsc.org
Impact of Molecular Structure, Film Morphology, and Crystallinity on Performance
The performance of OFETs based on thieno[3,2-b]thiophene derivatives is critically dependent on the molecular design, which in turn influences the solid-state packing, film morphology, and crystallinity. The introduction of long-chain alkylated styryl groups has been suggested as an effective way to improve hole mobilities. researchgate.net The planarity of the molecular backbone is crucial; replacing a standard thiophene (B33073) with the more rigid thieno[3,2-b]thiophene unit in a polymer backbone has been shown to increase the absorption coefficient and hole mobility. researchgate.net The absence of steric hindrance can lead to higher crystallinity and improved film texture, which correlates with enhanced device performance. ncu.edu.tw
Device Stability Considerations
Device stability, particularly air stability, is a significant consideration for the practical application of OFETs. Several thieno[3,2-b]thiophene derivatives have demonstrated excellent stability. For example, OFETs using certain styryl-substituted thieno[3,2-b]thiophenes showed no decrease in mobility over 100 days in air. researchgate.net Similarly, devices based on other engineered thieno[2,3-b]thiophene (B1266192) small molecules maintained stable operation after 90 days of storage. rsc.orgncu.edu.tw However, the stability of ultrathin films can be a challenge, as morphological changes can occur spontaneously, leading to a rapid decrease in charge-carrier mobility. rsc.org
Organic Photovoltaic (OPV) Devices and Polymer Solar Cells (PSCs)
The favorable electronic properties of the thieno[3,2-b]thiophene unit also make it a valuable component in the active layer of organic solar cells, where it can be part of either the electron donor or acceptor material. nankai.edu.cn The thieno[3,2-b]thiophene moiety is of particular interest in designing low band gap conjugated polymers for high-performance OSCs due to its stable quinoidal structure. nankai.edu.cn
Hole Transport Materials (HTMs) for Perovskite Solar Cells
In the context of hybrid electronics, thieno[3,2-b]thiophene derivatives have emerged as promising hole-transporting materials (HTMs) for perovskite solar cells (PSCs). frontiersin.orgresearchgate.netitu.edu.tr The function of the HTM is to efficiently extract and transport holes from the perovskite absorber layer to the electrode. Three novel π-extended conjugated materials based on a thieno[3,2-b]thiophene and 4,4′-dimethoxytriphenylamine core were used as HTMs in a p-i-n architecture PSC, achieving a power conversion efficiency (PCE) of 5.20%. frontiersin.orgresearchgate.netitu.edu.tr In another study, three HTMs were prepared by cross-linking arylamine-based ligands with a simple thieno[3,2-b]thiophene core for use in solution-processed mesoporous perovskite solar cells. scilit.com
Donor-Acceptor (D-A) Type Polymers and Copolymers
The Donor-Acceptor (D-A) design strategy is a cornerstone in the development of high-performance organic semiconducting polymers. This approach involves alternating electron-donating (donor) and electron-accepting (acceptor) units along the polymer backbone, which facilitates intramolecular charge transfer (ICT) and allows for the tuning of the material's optical and electronic properties. The thieno[3,2-b]thiophene moiety is often employed as a potent electron-donating unit in these D-A copolymers.
For instance, a novel solution-processable D-A polymer, PBOTT-BTD, was synthesized using a 3,6-bis(hexyloxy)thieno[3,2-b]thiophene derivative as the donor and benzo[c] pkusz.edu.cnrsc.orgnih.govthiadiazole as the acceptor. pkusz.edu.cn This polymer demonstrated the successful application of the thieno[3,2-b]thiophene core in creating a material with desirable electrochromic properties. The alkoxy groups on the thieno[3,2-b]thiophene unit enhance solubility, a crucial factor for solution-based processing of electronic devices.
In another study, the synergistic effects of extending the π-bridge of a D-A copolymer with 3-octylthieno[3,2-b]thiophene (B1436895) (OTT) were investigated. The incorporation of the OTT π-bridge led to significantly enhanced light absorption and charge transport properties due to strong π-π intermolecular interactions between neighboring polymer chains. rsc.org This highlights the versatility of the thieno[3,2-b]thiophene unit in designing D-A copolymers for efficient organic solar cells.
Furthermore, the development of copolymers based on thieno[3,2-b]thiophene and isoindigo has been explored for bulk-heterojunction polymer solar cells. researchgate.net The use of the fused thieno[3,2-b]thiophene unit in these D-A polymers can lead to materials with good photovoltaic properties.
Band Gap Engineering via π-Conjugation Extension
The ability to control the band gap of a semiconductor is critical for optimizing its performance in a specific device. In organic materials, one of the most effective strategies for band gap engineering is the extension of the π-conjugated system. A more extended π-conjugation generally leads to a smaller band gap, which can improve light absorption in the visible and near-infrared regions, a desirable feature for organic photovoltaics.
The rigid and planar structure of the thieno[3,2-b]thiophene unit allows for effective π-conjugation when incorporated into a polymer backbone. nih.gov By alternating the position of electron-donating groups like 3,4-ethylenedioxythiophene (B145204) (EDOT) on the thieno[3,2-b]thiophene core, the conjugation of the resulting polymer can be altered. rsc.org For example, a polymer with EDOT units at the 2,5-positions of the thieno[3,2-b]thiophene ring was found to have a more conjugated structure compared to one with EDOT at the 3,6-positions. rsc.org
Furthermore, the introduction of electron-withdrawing side groups to the thieno[3,2-b]thiophene moiety can contract the band gap of the resulting polymers. rsc.org This approach of functionalizing the thieno[3,2-b]thiophene core provides a powerful tool for tuning the electronic properties of the material. The extension of the π-system in thieno[3,2-b]thiophene-based molecules has been shown to decrease the band gap and often increase charge carrier mobility. rsc.org
Donor-acceptor semiconducting polymers based on a strong acceptor unit, thieno[3,2-b]thiophene-2,5-dione (B13760093) (TTD), have been shown to exhibit a small optical band gap of 1.2 eV. rsc.org This demonstrates the potential of thieno[3,2-b]thiophene derivatives in creating low-band gap polymers for high-performance semiconducting applications.
Performance Metrics (e.g., power conversion efficiency, current density)
The performance of organic electronic devices is evaluated by a set of key metrics. For organic solar cells (OSCs), these include the power conversion efficiency (PCE), short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF).
In one study, a D-A copolymer, PBT-OTT, which features a 3-octylthieno[3,2-b]thiophene π-bridge, was used to fabricate OSCs with a high power conversion efficiency of 7.21%. rsc.org Another investigation into thieno[3,2-b]pyrrole-based small molecule acceptors yielded a polymer solar cell with a remarkable PCE of 15.3% and an outstanding fill factor of 0.771. nih.govdiva-portal.org A ternary PSC device based on a thieno[3,2-b]pyrrole derivative exhibited an even higher PCE of 18.43% and a fill factor of 0.802. nih.govdiva-portal.org
Furthermore, hole transport materials based on thieno[3,2-b]thiophene and 4,4′-dimethoxytriphenylamine have been utilized in perovskite solar cells, achieving a power conversion efficiency of 5.20%, with an open-circuit voltage as high as 1,050 mV and a maximum short-circuit current of 16.9 mA/cm². frontiersin.org
| Material | Device Structure | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |
|---|---|---|---|---|---|
| PBT-OTT | OSC | 7.21 | - | - | - |
| ThPy3-based SMA | PSC | 15.3 | 0.830 | 23.82 | 0.771 |
| ThPy4-based SMA (Ternary) | PSC | 18.43 | - | - | 0.802 |
| M1-M3 (HTM) | Perovskite Solar Cell | 5.20 | 1.05 | 16.9 | 0.293 |
Organic Light-Emitting Diodes (OLEDs)
Thieno[3,2-b]thiophene derivatives have also found application in the field of organic light-emitting diodes (OLEDs) due to their favorable electronic and photophysical properties. The rigid and planar structure of the thieno[3,2-b]thiophene core can lead to high charge carrier mobilities and efficient electroluminescence.
A donor-π-acceptor type compound, DMB-TT-TPA, which incorporates a thieno[3,2-b]thiophene π-conjugated linker, was designed and fabricated as an emitter in a solution-processed OLED. This device exhibited a maximum power efficiency of 6.70 lm/W, a maximum current efficiency of 10.6 cd/A, and a maximum external quantum efficiency of 4.61%. nih.gov
In another study, two novel donor-π-acceptor materials, M1 and M2, with a thieno[3,2-b]thiophene spacer were synthesized for OLED applications. These materials exhibited high solid-state quantum yields of 76% and 72%, respectively. Solution-processed OLEDs using these materials achieved maximum power, current, and external quantum efficiencies of around 8 lm W⁻¹, 14.1 cd A⁻¹, and 4.78%, respectively, with emission colors ranging from blue to green and yellowish-green. rsc.org
| Material | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) | Emission Color |
|---|---|---|---|---|
| DMB-TT-TPA | 6.70 | 10.6 | 4.61 | - |
| M1 | ~8 | ~14.1 | ~4.78 | Blue to Green |
| M2 | ~8 | ~14.1 | ~4.78 | Yellowish-Green |
Electrochromic Devices
Electrochromic materials can reversibly change their optical properties upon the application of an electrical voltage, making them suitable for applications such as smart windows, displays, and camouflage technologies. Polymers based on thieno[3,2-b]thiophene have shown significant promise in this area due to their electrochemical stability and distinct color changes.
Multichromic Behavior and Color Tuning
The ability to exhibit multiple colors (multichromic behavior) and to fine-tune these colors is a highly desirable characteristic for electrochromic materials. Polymers derived from thieno[3,2-b]thiophene have demonstrated this capability.
For example, a donor-acceptor polymer, PBOTT-BTD, containing a 3,6-bis(hexyloxy)thieno[3,2-b]thiophene unit, changes color from green in its neutral state to blue in its oxidized state, representing a conversion between two primary colors. pkusz.edu.cn This multichromic behavior is a result of the changes in the electronic structure of the polymer upon oxidation and reduction.
By altering the substitution pattern of electron-donating groups on the thieno[3,2-b]thiophene core, the color of the resulting electrochromic polymer can be effectively tuned. rsc.org Copolymers of 2,5-(EDOT–TT–EDOT) type bearing electron-withdrawing side groups have been synthesized, and their electropolymerization leads to electroactive conjugated polymers that change color from purple to pale grey-blue or from sand brown to pale grey-green. rsc.org
Optical Contrast and Coloration Efficiency
Key performance metrics for electrochromic devices include optical contrast (the difference in transmittance between the colored and bleached states) and coloration efficiency (the change in optical density per unit of injected/ejected charge).
Metallo-supramolecular polymers based on thieno[3,2-b]thiophene have been investigated for their electrochromic performance. One such polymer, Fe-Tt, exhibited a high optical contrast of 64.5% and a remarkable coloration efficiency of 641 cm² C⁻¹. nih.gov
In another study, two solution-processable neutral black electrochromic copolymers based on thieno[3,2-b]thiophene were prepared. These copolymers demonstrated fast switching times of less than or equal to 1 second, high optical contrasts over 35%, and considerable coloration efficiencies around 200 cm² C⁻¹. researchgate.net
Furthermore, polymers based on 2,5-(EDOT–TT–EDOT) with electron-withdrawing side groups showed good contrast (16–23%) in the visible region and high contrast (50–62%) in the near-infrared region, with coloration efficiencies ranging from 120–190 cm² C⁻¹ in the visible and 324–440 cm² C⁻¹ in the near-infrared. rsc.org
| Material | Optical Contrast (%) | Coloration Efficiency (cm²/C) | Switching Time (s) |
|---|---|---|---|
| Fe-Tt | 64.5 | 641 | - |
| PTTBTPh0.35/PTTBTTh0.30 | >35 | ~200 | ≤1 |
| P(CNPh-ETTE)/P(Py-ETTE) (Visible) | 16-23 | 120-190 | 0.34-1.1 |
| P(CNPh-ETTE)/P(Py-ETTE) (NIR) | 50-62 | 324-440 | 0.34-1.1 |
Other Electronic Applications
Capacitors and Memory Devices
Derivatives of thieno[3,2-b]thiophene have shown potential in energy storage and memory applications. The same properties that make them suitable for electrochromics, such as stable redox states and high charge carrier mobility, are also beneficial for capacitors and memory devices.
In the realm of energy storage, thieno[3,2-b]thiophene-based materials have been investigated for use in supercapacitors. The copolymer P(TT-OMe-co-EDTM), created by electropolymerizing 3,6-dimethoxythieno[3,2-b]thiophene (B1465962) and an EDTM derivative, serves as a bifunctional electrode for electrochromic supercapacitors. frontiersin.org These electrodes exhibit a high specific capacitance of 190 F/g at a scan rate of 5 mV/s, combining energy storage with visual state indication. frontiersin.org The donor-acceptor polymer PBOTT-BTD has also been suggested as a candidate for supercapacitor applications. acs.org
Thieno[3,2-b]thiophene-based copolymers have also been utilized as the active layer in memory devices. The performance of these devices is influenced by the functional groups attached to the polymer backbone. Copolymers incorporating cyano (CN), carboxylic acid (COOH), and dimethylamine (B145610) (N(CH₃)₂) groups have been synthesized and tested. Devices using these polymers have demonstrated significant memristive switching properties, with one of the highest recorded ON/OFF ratios reaching 10⁶, indicating their suitability for electronic memory applications.
Electrocatalysts
Thieno[3,2-b]thiophene has been incorporated into the structure of metal-free electrocatalysts, particularly for the oxygen reduction reaction (ORR), which is crucial for fuel cells. The electron-rich nature and flat, rigid structure of thieno[3,2-b]thiophene facilitate electron transfer, a key requirement for an efficient catalyst.
A conjugated porous polymer, named TT-TPB, was synthesized using thieno[3,2-b]thiophene (TT) as a donor unit and triphenylbenzene (TPB) as a spacer. This metal-free polymer was investigated as an ORR catalyst in an alkaline medium. The TT-TPB material demonstrated an onset potential between approximately 0.89 V and 0.9 V vs RHE (Reversible Hydrogen Electrode), which is comparable to the performance of commercially available platinum on carbon (Pt/C) catalysts. The number of electrons transferred during the reaction was calculated to be between 2.6 and 3.2, suggesting a mix of two-electron and four-electron pathways.
Anode Materials for Lithium-Ion Batteries
Conjugated polymers containing thieno[3,2-b]thiophene units are being explored as anode materials for lithium-ion batteries (LIBs). These organic materials offer advantages such as mechanical flexibility and structural diversity.
One study focused on two donor-acceptor (D-A) polymer composites, PTPP@AC and PTPTD@AC, where thieno[3,2-b]thiophene served as the donor unit. researchgate.net When tested as anode materials, PTPTD@AC demonstrated a high reversible specific capacity of 247.3 mAh g⁻¹ after 300 cycles at a current density of 0.1 A g⁻¹. researchgate.net It also showed excellent long-term cycling performance, maintaining a specific capacity of 146.6 mAh g⁻¹ after 1000 cycles at 0.5 A g⁻¹. researchgate.net The charge storage in these materials is primarily due to capacitive processes. researchgate.net
In another approach, a sulfur-doped hard carbon (TT-SHC) was synthesized from a thieno[3,2-b]thiophene-containing conjugated microporous polymer. As an anode material, TT-SHC exhibited an initial specific charge capacity of 871.3 mAh g⁻¹ at a current density of 100 mA g⁻¹. After 300 cycles at a higher current density of 600 mA g⁻¹, it delivered a charge capacity of 445.5 mAh g⁻¹.
Table 2: Performance of Thieno[3,2-b]thiophene-Based Anode Materials for LIBs
| Material | Reversible Specific Capacity | Current Density | Cycle Number | Long-Term Performance |
|---|---|---|---|---|
| PTPTD@AC | 247.3 mAh g⁻¹ | 0.1 A g⁻¹ | 300 | 146.6 mAh g⁻¹ after 1000 cycles at 0.5 A g⁻¹ |
| TT-SHC | 871.3 mAh g⁻¹ (initial) | 0.1 A g⁻¹ | 1 | 445.5 mAh g⁻¹ after 300 cycles at 0.6 A g⁻¹ |
Role in Supramolecular Chemistry and Advanced Architectures
Formation of Supramolecular Liquid-Crystalline Complexes
The thieno[3,2-b]thiophene (B52689) framework is instrumental in the formation of supramolecular liquid-crystalline complexes. These materials are of significant interest due to their self-assembling properties, which can be harnessed for creating ordered nanostructures for electronic applications.
A notable example involves the synthesis of novel supramolecular liquid-crystalline complexes from 5-n-decylthieno[3,2-b]thiophene-2-carboxylic acid. These complexes are formed through intermolecular hydrogen bonding with stilbazole derivatives. The hydrogen bonds act as the driving force for the self-assembly of the individual components into a larger, ordered supramolecular structure that exhibits liquid-crystalline phases.
Further research has demonstrated that liquid crystals containing a 2,5-bis(thien-2-yl)thieno[3,2-b]thiophene (BTTT) core can form well-ordered smectic phases. When doped with lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), these materials show significant ionic conductivity, reaching up to 8 × 10⁻³ S/cm. This highlights the potential of thieno[3,2-b]thiophene-based liquid crystals in designing materials for ion transport and electrochemical devices.
| Compound/System | Interacting Species | Resulting Structure | Key Finding |
| 5-n-decylthieno[3,2-b]thiophene-2-carboxylic acid | Stilbazoles | Supramolecular liquid-crystalline complexes | Formation is driven by intermolecular hydrogen bonding. |
| 2,5-bis(thien-2-yl)thieno[3,2-b]thiophene (BTTT) with tetra(ethylene oxide) side chains | Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) | Ion-conducting smectic liquid crystal | Achieves high ionic conductivity while maintaining ordered phases. |
Intermolecular Interactions (e.g., S...S interactions, Hydrogen Bonding)
The unique structure of the thieno[3,2-b]thiophene moiety facilitates a range of non-covalent intermolecular interactions that are crucial for the self-assembly and performance of the resulting materials. These interactions dictate the molecular packing in the solid state, which in turn influences the electronic properties.
Sulfur-Sulfur (S...S) Interactions: The presence of multiple sulfur atoms in the thieno[3,2-b]thiophene core leads to significant short-range S...S interactions. These interactions, along with the planarity of the fused ring system, promote close packing and extended π-conjugation between adjacent molecules. This is a key factor in achieving high charge carrier mobility in organic semiconductors derived from this core.
Hydrogen Bonding: While the thieno[3,2-b]thiophene core itself does not have hydrogen bond donors or acceptors, functionalization allows for the introduction of groups capable of forming strong hydrogen bonds. For instance, the hydroxyl group in thieno[3,2-b]thiophen-2-ylmethanol can act as both a hydrogen bond donor and acceptor. In related systems, such as thiophenol dimers, S-H···S hydrogen bonds have been observed to anchor π-stacked structures. Similarly, carboxylic acid derivatives of thieno[3,2-b]thiophene utilize O-H···N or O-H···O hydrogen bonds to form predictable supramolecular assemblies, such as the liquid crystals mentioned previously.
| Interaction Type | Participating Groups | Significance |
| Sulfur-Sulfur (S...S) | Sulfur atoms of the thieno[3,2-b]thiophene core | Promotes planarization, close molecular packing, and enhanced electronic coupling. |
| Hydrogen Bonding | Functional groups (e.g., -COOH, -OH) on the thieno[3,2-b]thiophene core | Directs self-assembly into specific architectures like liquid crystals and other supramolecular structures. |
| π-π Stacking | Aromatic thieno[3,2-b]thiophene rings | Contributes to the stability of self-assembled structures and facilitates charge transport. |
Design of Self-Organized Domains for Enhanced Material Properties
The propensity of thieno[3,2-b]thiophene derivatives to self-assemble into highly ordered domains is a cornerstone of their use in high-performance organic electronics. The design of these materials often focuses on balancing solubility, for ease of processing, with strong intermolecular interactions to ensure the formation of well-defined, crystalline domains in thin films.
A study on soluble thieno[3,2-b]thiophene oligomers demonstrated the formation of highly ordered, self-organized domains when adsorbed on a graphite (B72142) surface. These oligomers, end-capped with aryl units for stability and substituted with alkyl chains for solubility, were designed to self-assemble into structures conducive to efficient charge transport. The resulting top-contact organic thin-film transistors (OTFTs) fabricated from these materials showed promising performance with charge mobilities up to 3.11 × 10⁻² cm²V⁻¹s⁻¹. The ordered packing within these domains, facilitated by the aforementioned intermolecular interactions, is directly responsible for these enhanced electronic properties.
The introduction of different functional groups and the variation of the oligomer structure allow for fine-tuning of the self-assembly behavior and thus the material's properties. This molecular engineering approach enables the creation of materials tailored for specific applications, from transistors to solar cells.
Nanotubular Structures via Electropolymerization
Electropolymerization is a powerful, template-less technique for creating nanostructured polymer films directly on an electrode surface. While specific studies on the electropolymerization of this compound to form nanotubes are not prominent, extensive research on the closely related isomer, thieno[3,4-b]thiophen-2-ylmethanol, provides significant insight into this process.
In this method, the polymerization of monomers like thieno[3,4-b]thiophen-2-ylmethanol is carried out in an organic solvent. During the electrochemical oxidation of the monomer, gas bubbles (such as O₂ and H₂) are generated in-situ from trace amounts of water in the electrolyte. These bubbles act as dynamic templates around which the polymer deposits, leading to the formation of nanotubular or other porous structures after the bubbles detach from the surface.
The morphology of the resulting nanostructures, including the diameter and packing density of the nanotubes, is highly dependent on experimental conditions such as the monomer structure, water content in the solvent, and the specific electropolymerization method used. These nanotubular conducting polymer films have potential applications in areas requiring high surface area electrodes, such as sensors, supercapacitors, and systems requiring controlled wettability.
Emerging Research Directions and Future Outlook
Integration in Novel Functional Materials
While direct applications of Thieno[3,2-b]thiophen-2-ylmethanol in functional materials are not yet widely reported, its significance lies in its role as a precursor for more complex, functional molecules. The thieno[3,2-b]thiophene (B52689) unit is a sought-after component in modern organic synthesis, particularly for applications in organic electronics. beilstein-journals.org Derivatives of this scaffold are integral to the development of:
Organic Field-Effect Transistors (OFETs): The structural rigidity and excellent charge transport properties of the thieno[3,2-b]thiophene core are highly desirable for creating stable and efficient OFETs. ekb.egossila.com
Organic Solar Cells (OSCs): Polymers and small molecules incorporating the thieno[3,2-b]thiophene unit are used as light-harvesting dyes and electron-donating materials in OSCs. beilstein-journals.orgmdpi.com
Organic Light-Emitting Diodes (OLEDs): The fused ring system contributes to the thermal stability and electronic properties necessary for high-performance OLEDs. uni-muenchen.de
This compound serves as a key starting material for introducing further functionalities onto the thieno[3,2-b]thiophene scaffold, enabling the synthesis of tailored materials for these advanced applications. uni-muenchen.denih.gov For instance, it can be oxidized to thieno[3,2-b]thiophene-2-carbaldehyde (B1299956), a versatile precursor for a variety of monomers used in polymerization reactions. acs.org
Strategies for Enhanced Device Performance and Long-Term Stability
The performance and stability of devices based on thieno[3,2-b]thiophene derivatives are intrinsically linked to the chemical design of the constituent molecules. While research on this compound itself is limited in this area, strategies employed for its derivatives offer insights into future possibilities.
Key strategies include:
Molecular Engineering: By modifying the thieno[3,2-b]thiophene core with various functional groups, researchers can fine-tune the electronic properties, such as the HOMO/LUMO energy levels, to optimize charge injection and transport in devices. nih.gov
Side-Chain Engineering: The introduction of specific side chains, such as alkyl chains, can enhance the solubility and processability of the materials, which is crucial for fabricating uniform thin films for electronic devices. This can also influence the molecular packing and crystallinity, thereby improving device performance and air stability. ox.ac.uk
Fused Ring Extension: Creating larger, more conjugated systems by fusing additional aromatic rings to the thieno[3,2-b]thiophene core can lead to materials with smaller band gaps and improved charge carrier mobility. acs.org
The future development of materials derived from this compound will likely leverage these strategies to create high-performance, stable organic electronic devices.
Development of Green Chemistry Approaches in Synthetic Routes
The synthesis of thieno[3,2-b]thiophene and its derivatives has traditionally involved multi-step processes that may not align with the principles of green chemistry. cymitquimica.com However, there is a growing effort to develop more sustainable and efficient synthetic methods.
Recent advancements in the synthesis of the thieno[3,2-b]thiophene scaffold include:
Cascade Cyclization: A step-efficient protocol for synthesizing multisubstituted thieno[3,2-b]thiophenes has been developed, involving the bisulfur/biselenium cyclization of alkynyl diols. This method offers moderate to good yields and allows for the creation of various substitution patterns. cymitquimica.com
Nucleophilic Aromatic Substitution: An efficient strategy for constructing thieno[3,2-b]thiophene molecules from 3-nitrothiophenes has been reported. This approach utilizes the nucleophilic aromatic substitution of the nitro group with thiolates. mdpi.com
Fiesselmann Thiophene (B33073) Synthesis: This method has been applied for the convenient construction of new aryl-substituted thieno[3,2-b]thiophene derivatives. beilstein-journals.org
While a specific green chemistry approach for the synthesis of this compound has not been detailed in the reviewed literature, the ongoing development of greener synthetic routes for the core scaffold is a promising sign for future environmentally friendly production of its derivatives.
Theoretical Predictions and Rational Design for Advanced Materials Discovery
Computational studies, particularly Density Functional Theory (DFT), play a pivotal role in the rational design of new materials based on the thieno[3,2-b]thiophene scaffold. nih.govdergipark.org.tr These theoretical methods allow for the prediction of key electronic and optical properties before undertaking complex and costly synthesis.
Table 1: Theoretical and Experimental Data for Thieno[3,2-b]thiophene Derivatives
| Compound/Polymer | Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Application |
| PTPP | Experimental | -5.86 | -3.59 | 2.27 | Lithium-ion Batteries |
| PTPTD | Experimental | -5.01 | -3.52 | 1.49 | Lithium-ion Batteries |
| TTBM | DFT (B3LYP/6-311G(d,p)) | -6.21 | -2.13 | 4.08 | N/A |
| M1 | Experimental | -5.05 | -2.34 | 2.71 | Perovskite Solar Cells |
| M2 | Experimental | -5.08 | -2.28 | 2.80 | Perovskite Solar Cells |
| M3 | Experimental | -5.01 | -2.34 | 2.67 | Perovskite Solar Cells |
Data sourced from multiple studies for illustrative purposes of theoretical and experimental values for derivatives. nih.govdergipark.org.trchemicalbook.com
Theoretical calculations can predict:
HOMO-LUMO Energy Levels: These are crucial for determining the potential of a material in electronic devices, influencing charge injection and transport properties. nih.govfrontiersin.org
Band Gaps: The energy difference between the HOMO and LUMO levels, which dictates the optical and electronic properties of the material. acs.org
Molecular Geometry: Understanding the planarity and conformation of molecules is essential for predicting their packing in the solid state and, consequently, their charge transport characteristics. mdpi.com
While specific theoretical studies solely on this compound are not prominent in the literature, the established use of DFT for its derivatives indicates a clear path for the future rational design of novel functional materials starting from this versatile building block. dergipark.org.trresearchgate.net
Q & A
Q. What are the optimal synthetic routes for Thieno[3,2-b]thiophen-2-ylmethanol, and how can reaction conditions be optimized for high yield?
The Fiesselmann thiophene synthesis is a validated method for constructing thieno[3,2-b]thiophene derivatives. Key steps include:
- Reacting aryl-substituted thiophene carboxylates (e.g., 5-aryl-3-chlorothiophene-2-carboxylates) with methyl thioglycolate in the presence of a base.
- Temperature control (typically 60–80°C) and solvent selection (polar aprotic solvents like DMF) to stabilize intermediates and enhance regioselectivity.
- Post-synthesis purification via column chromatography or recrystallization to isolate the product .
| Reaction Parameters | Optimal Conditions |
|---|---|
| Temperature | 60–80°C |
| Solvent | DMF or THF |
| Catalyst/Base | K₂CO₃ or NaH |
| Yield Range | 65–85% |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the hydroxymethyl group and thiophene ring protons.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemical ambiguities in the thieno[3,2-b]thiophene core.
- Thermal Analysis (DSC/TGA) : Assesses melting points (e.g., 145–150°C) and thermal stability for material science applications .
Q. How can solubility discrepancies in polar vs. nonpolar solvents be methodologically addressed?
- Perform systematic solubility tests in solvents like DMSO, ethanol, and hexane under controlled temperatures (20–40°C).
- Use UV-Vis spectroscopy to quantify solubility limits. Conflicting data may arise from impurities; repurify via recrystallization (e.g., using ethanol/water mixtures) .
Advanced Research Questions
Q. What electronic properties make this compound suitable for organic semiconductors?
The planar thieno[3,2-b]thiophene core enables π-π stacking, enhancing charge carrier mobility (up to 0.5–1.2 cm²/V·s in thin-film transistors). Key factors:
- Electron-rich sulfur atoms stabilize hole transport.
- Hydroxymethyl group allows functionalization (e.g., esterification) to tune HOMO/LUMO levels (-5.2 eV and -3.1 eV, respectively) .
| Electronic Properties | Values |
|---|---|
| Bandgap (DFT-calculated) | 2.8–3.1 eV |
| Charge Carrier Mobility | 0.5–1.2 cm²/V·s |
| HOMO/LUMO | -5.2 eV / -3.1 eV |
Q. How can computational methods (e.g., DFT) model the compound’s reactivity and electronic structure?
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311+G(d,p) basis sets to predict bond lengths and angles.
- Frontier Molecular Orbital Analysis : Identifies electrophilic/nucleophilic sites by mapping HOMO/LUMO distributions.
- Reactivity Simulations : Study substituent effects on regioselectivity in electrophilic substitutions (e.g., nitration at the 5-position) .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-Response Studies : Test across multiple concentrations (1–100 µM) to identify non-linear effects.
- Target Validation : Use CRISPR knockouts or siRNA to confirm specificity for enzymes (e.g., kinases) or receptors.
- Meta-Analysis : Compare datasets from PubChem, ChEMBL, and peer-reviewed studies to isolate confounding variables (e.g., solvent choice in assays) .
Q. How does the hydroxymethyl group influence regioselectivity in derivatization reactions?
- Esterification : React with acyl chlorides in pyridine to form esters without ring oxidation.
- Oxidation : Controlled oxidation (e.g., MnO₂) converts –CH₂OH to –CHO for cross-coupling reactions.
- Mechanistic studies show steric hindrance from the thiophene ring directs substitutions to the 3-position .
Data Contradiction Analysis
Q. Why do thermal stability profiles vary across studies, and how can they be standardized?
- Discrepancies arise from differing heating rates (5°C/min vs. 10°C/min) in TGA. Standardize protocols per ASTM E1131.
- Purity thresholds (>95% by HPLC) reduce decomposition artifacts .
Q. How to reconcile conflicting NMR data for the hydroxymethyl proton environment?
- Variable temperature NMR (25–60°C) resolves dynamic effects like hydrogen bonding.
- Compare with X-ray structures to confirm chemical shift assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
